molecular formula C17H25ClN2O2 B2824998 tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate CAS No. 1286273-10-6

tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate

Cat. No. B2824998
CAS RN: 1286273-10-6
M. Wt: 324.85
InChI Key: JTBAOIKJWASPMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“tert-Butyl 1-(2-chlorobenzyl)piperidin-4-ylcarbamate” is a chemical compound with the molecular formula C17H25ClN2O2 . It is not intended for human or veterinary use and is available for research use only.


Molecular Structure Analysis

The molecular structure of “this compound” consists of 17 carbon atoms, 25 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 2 oxygen atoms . The molecular weight of the compound is 324.85 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of MAP Kinase Inhibitors : A study by Chung et al. (2006) describes the synthesis of a p38 MAP kinase inhibitor, which is potentially useful for treating rheumatoid arthritis and psoriasis. Key steps include a tandem Heck-lactamization, N-oxidation, and a Grignard addition of 4-(N-tert-butylpiperidinyl)magnesium chloride to a naphthyridone N-oxide, demonstrating the chemical versatility of tert-butyl piperidinyl derivatives in pharmaceutical synthesis (Chung et al., 2006).

  • Process Development for Lymphocyte Inhibitors : Li et al. (2012) report on the scalable synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, an intermediate in the manufacture of a lymphocyte function-associated antigen 1 inhibitor. The synthesis involves a one-pot, two-step sequence, highlighting the compound's role in producing medically significant agents (Li et al., 2012).

  • Hydrogen Bond Studies in Crystal Structures : Research by Baillargeon et al. (2014) on crystals of tert-butyl (2S)-2-(prop-2-yn-1-ylcarbamoyl)pyrrolidine-1-carboxylate reveals insights into hydrogen bonds between carbamate and amide groups. The study's findings contribute to understanding molecular interactions and structural properties in chemical compounds (Baillargeon et al., 2014).

Applications in Organic Synthesis

  • Synthesis of Secondary Amines : A novel reagent, tert-butyl 2-naphthalenesulfonylcarbamate, described by Grehn and Ragnarsson (2002), allows the stepwise synthesis of secondary aliphatic amines. This demonstrates the utility of tert-butyl carbamate derivatives in synthesizing complex organic molecules (Grehn & Ragnarsson, 2002).

  • Characterization and Biological Evaluation : Sanjeevarayappa et al. (2015) synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl)piperazine-1-carboxylate and evaluated its antibacterial and anthelmintic activity. This study illustrates the potential biomedical applications of tert-butyl carbamate derivatives (Sanjeevarayappa et al., 2015).

  • Lewis Pair Reactivity : Uhl et al. (2016) explored the use of tert-butyl piperidine derivatives in the activation of C-H bonds, demonstrating their potential as active Lewis pairs in chemical reactions (Uhl et al., 2016).

  • Larvicidal Activity Studies : Oikawa et al. (1994) researched the larvicidal activity of tert-butyl derivatives against the rice stem borer, indicating the role of these compounds in pest control (Oikawa et al., 1994).

Crystallography and Molecular Structure

  • Crystal Structure Analysis : Research on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate by Baillargeon et al. (2017) reveals insights into the molecular structure and interactions within crystals of tert-butyl carbamate derivatives (Baillargeon et al., 2017).

  • NMR and Crystal Studies : Shanthi et al. (2020) conducted NMR and crystal studies on tert-butyl carbazates, highlighting the importance of these compounds in understanding molecular conformation and geometry in solid and liquid states (Shanthi et al., 2020).

properties

IUPAC Name

tert-butyl N-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-17(2,3)22-16(21)19-14-8-10-20(11-9-14)12-13-6-4-5-7-15(13)18/h4-7,14H,8-12H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBAOIKJWASPMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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